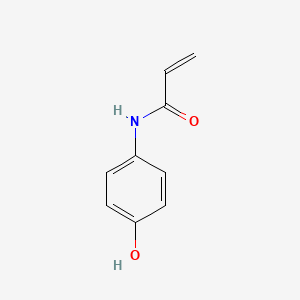
Tetraisopropyltin
Overview
Description
Tetraisopropyltin, also known as TISP, is a colorless liquid with a molecular formula of (CH3)2CHCH2)4Sn . It is also known by other synonyms such as Isopropyl stannate (IV), Tetraisopropoxystannane, Tetraisopropoxytinisopropanol adduct, Tetraisopropyl stannate, Tin isopropoxide - isopropanol adduct, and Tin tetraisopropoxide .
Synthesis Analysis
This compound is an important tin precursor for the synthesis of tin oxide nanoparticles, thin films, and indium tin oxide (ITO) films, which show highly desired electrochemical and conducting properties . Doped tin oxide nanoparticles and thin films are widely studied as gas sensors .
Molecular Structure Analysis
The molecular formula of this compound is C12H28Sn . It has a molecular weight of 291.06 .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.124 g/cm^3 . The boiling point is reported to be between 112-114 °C .
Scientific Research Applications
Tetramethylpyrazine in Medical Research
- Neuroprotection and Inflammation : Tetramethylpyrazine, derived from a natural compound, has shown promise in treating cardiovascular and cerebrovascular diseases, highlighting its potential in neuroprotection and anti-inflammatory applications. Its effectiveness in multisystems, especially cardiovascular, underscores the broad potential of such compounds in medical research (Zhao, Liu, & Chen, 2016).
Antibiotics and Mitochondrial Function
- Impact on Gene Expression Systems : Tetracyclines, such as doxycycline, which are broadly used to control gene expression, can disturb mitochondrial function. This indicates the necessity for caution in their use within biomedical research, as they can introduce confounding effects on experimental outcomes. The impact on mitochondrial translation and the resulting stress highlights the need for careful consideration of antibiotic use in research settings (Moullan et al., 2015).
Environmental Impact of Chemical Compounds
- Adsorption and Environmental Fate : Research on the adsorption performance of certain compounds, like tetracycline, in aqueous solutions by biochar modifications, illustrates the environmental applications of chemical research. Such studies not only contribute to understanding the environmental fate of chemicals but also to developing effective treatment methods for contaminated water (Jing et al., 2014).
Safety and Hazards
Tetraisopropyltin is classified as harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
tetra(propan-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H7.Sn/c4*1-3-2;/h4*3H,1-2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJASUIDIZMMYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Sn](C(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183691 | |
| Record name | Stannane, tetraisopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2949-42-0 | |
| Record name | Tetrakis(1-methylethyl)stannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2949-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraisopropyltin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002949420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, tetraisopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraisopropylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAISOPROPYLTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC9M2T36RF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the reactivity of Tetraisopropyltin compare to other tetraalkyltins in electrophilic substitution reactions with mercuric chloride?
A: this compound exhibits significantly lower reactivity in electrophilic substitution reactions with mercuric chloride compared to other tetraalkyltins like Tetramethyltin, Tetraethyltin, Tetra-n-propyltin, and Tetra-n-butyltin. While an exact rate coefficient for this compound wasn't determined, research suggests it's substantially lower than the other compounds tested. This difference in reactivity is attributed to the steric hindrance imposed by the bulky isopropyl groups surrounding the central tin atom. These bulky groups hinder the approach of the electrophile (mercuric chloride), making the substitution process significantly slower. []
Q2: The provided research mentions an "SE2(open) mechanism" for the substitution of tetraalkyltins by mercuric chloride. Could you elaborate on what this mechanism entails?
A2: The SE2(open) mechanism, or bimolecular electrophilic substitution (open) mechanism, describes a specific pathway for reactions at saturated carbon atoms. In the context of tetraalkyltin substitution by mercuric chloride, it involves the following:
Q3: Can you identify any secondary metabolites found in kirinyuh (Chromolaena odorata L.) leaves using Gas Chromatography-Mass Spectrometry (GC-MS) analysis of methanol extracts?
A3: Yes, GC-MS analysis of methanol extracts from kirinyuh leaves revealed several potential secondary metabolites. One peak with a 77.31% concentration showed the possible presence of five compounds:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



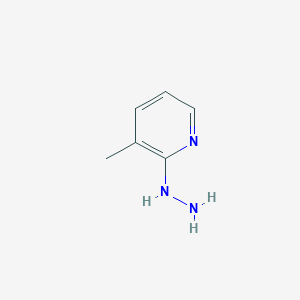
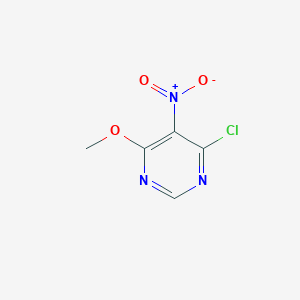
![Dibenzo[f,h]quinoxaline](/img/structure/B1580581.png)
![N-[(Benzyloxy)carbonyl]norvaline](/img/structure/B1580583.png)




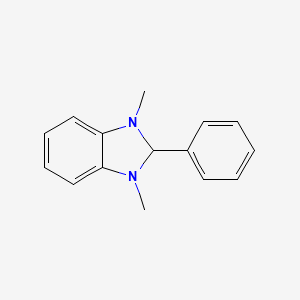
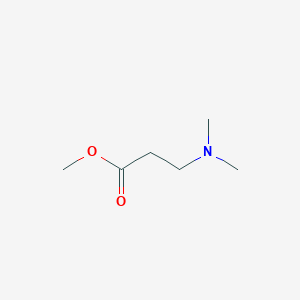

![5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B1580595.png)

